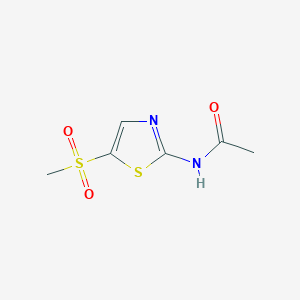

N-(5-(Methylsulfonyl)thiazol-2-yl)acetamide

Description

N-(5-(Methylsulfonyl)thiazol-2-yl)acetamide is a thiazole-derived acetamide compound characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 5-position of the thiazole ring. For example, describes the synthesis of N-(5-(hydrazine carbonyl)-4-methylthiazol-2-yl)acetamide via hydrazine hydrate and carbon disulfide reactions, indicating that similar strategies could be adapted to introduce the methylsulfonyl moiety .

The methylsulfonyl group enhances the compound’s stability and may contribute to unique intermolecular interactions (e.g., hydrogen bonding or dipole-dipole forces), which are critical in pharmaceutical or material science applications.

Properties

IUPAC Name |

N-(5-methylsulfonyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S2/c1-4(9)8-6-7-3-5(12-6)13(2,10)11/h3H,1-2H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZYOXUDTCMMEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262558 | |

| Record name | N-[5-(Methylsulfonyl)-2-thiazolyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98135-11-6 | |

| Record name | N-[5-(Methylsulfonyl)-2-thiazolyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98135-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[5-(Methylsulfonyl)-2-thiazolyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Methylsulfonyl)thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole ring attacks the sulfonyl chloride, leading to the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(5-(Methylsulfonyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form thiazole derivatives with different substituents.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Thiazole derivatives with different substituents.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

N-(5-(Methylsulfonyl)thiazol-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-(Methylsulfonyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In antibacterial applications, it is believed to disrupt bacterial cell membranes, leading to cell death. The exact molecular pathways and targets are still under investigation, but the compound’s ability to form complexes with peptides suggests a unique mode of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-2-yl acetamide derivatives are a versatile class of compounds with diverse substituents that modulate their physical, chemical, and biological properties. Below is a comparative analysis of N-(5-(Methylsulfonyl)thiazol-2-yl)acetamide and structurally related analogs from the literature.

Structural and Substituent Analysis

Key Observations:

- Electronic Effects : The methylsulfonyl group in the target compound is strongly electron-withdrawing, contrasting with electron-donating groups like methoxy (-OCH₃) in compound 13 or neutral aryl groups in compound 4g .

- Polarity and Solubility : The sulfonyl group increases polarity compared to methyl or thioether substituents, likely enhancing aqueous solubility but reducing lipid membrane permeability.

- Thermal Stability : Higher melting points (e.g., 289–290°C for compound 13) are observed in analogs with rigid aromatic systems, whereas the target compound’s melting point is unreported but expected to be elevated due to sulfonyl-driven crystallinity .

Spectral Characterization

- IR Spectroscopy : The target compound’s sulfonyl group produces distinct S=O asymmetric and symmetric stretches at ~1350 and 1150 cm⁻¹, absent in compounds with alkyl or aryl substituents .

- NMR Spectroscopy: Protons adjacent to the sulfonyl group (e.g., methyl group) resonate downfield (δ 3.0–3.5 ppm) compared to methyl groups in non-polar environments (δ 2.3–2.6 ppm in compound 4g) .

Functional Implications

- Drug Design : The sulfonyl group may improve binding to polar enzymatic pockets, contrasting with lipophilic analogs like compound 4a, which features a nitro group for π-π stacking .

- Material Science : Enhanced thermal stability and crystallinity due to sulfonyl interactions could make the target compound suitable for polymeric or crystalline materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.